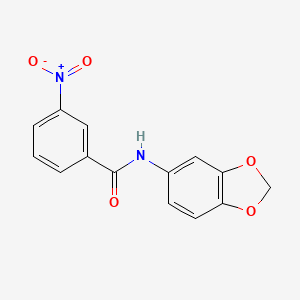
N~2~-(3,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has been widely used in scientific research. DCPG belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in various physiological processes.
Mecanismo De Acción
DCPG exerts its effects by binding to the NMDA receptor and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a reduction in neuronal activity, which can have beneficial effects in certain neurological disorders.
Biochemical and physiological effects:
DCPG has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, which are known to play a role in neurodegenerative diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPG is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of NMDA receptors in various physiological processes. However, like all drugs, DCPG has limitations and potential side effects that must be taken into consideration when designing experiments.
Direcciones Futuras
There are many potential future directions for research on DCPG. One area of interest is the potential use of DCPG in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCPG and its potential therapeutic applications.
Métodos De Síntesis
DCPG can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with phenylsulfonyl chloride to form N-(3,4-dichlorophenyl)-N-phenylsulfonyl chloride. This intermediate is then reacted with N-phenylethylglycine to form DCPG.
Aplicaciones Científicas De Investigación
DCPG has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been shown to have potential in the treatment of chronic pain and addiction.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16(17-8-4-2-5-9-17)25-22(27)15-26(18-12-13-20(23)21(24)14-18)30(28,29)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJOBMVTOACOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5147599.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)
![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5147624.png)
![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)

![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5147669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5147675.png)
